REACTION_CXSMILES
|
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|
|
Name
|
N-dichloromethylformamidinium chloride
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(NC=[NH2+])Cl
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0.343 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
was then added to the tube
|
Type
|
CUSTOM
|
Details
|
a black solid by-product which formed during the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|
|
Name
|
N-dichloromethylformamidinium chloride
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(NC=[NH2+])Cl
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0.343 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
was then added to the tube
|
Type
|
CUSTOM
|
Details
|
a black solid by-product which formed during the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|
|
Name
|
N-dichloromethylformamidinium chloride
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(NC=[NH2+])Cl
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0.343 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
was then added to the tube
|
Type
|
CUSTOM
|
Details
|
a black solid by-product which formed during the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|
|
Name
|
N-dichloromethylformamidinium chloride
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(NC=[NH2+])Cl
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0.343 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
was then added to the tube
|
Type
|
CUSTOM
|
Details
|
a black solid by-product which formed during the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|
|
Name
|
N-dichloromethylformamidinium chloride
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(NC=[NH2+])Cl
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0.343 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
was then added to the tube
|
Type
|
CUSTOM
|
Details
|
a black solid by-product which formed during the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |